

Spectroscopic Profile of 4-Methoxypentan-2-one: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxypentan-2-one

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxypentan-2-one** (CAS No. 13122-52-6), a keto-ether of interest in various chemical research and development sectors. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside typical experimental protocols relevant to these analytical techniques.

Chemical Structure and Identifying Information

IUPAC Name: **4-methoxypentan-2-one**^[1] Molecular Formula: C₆H₁₂O₂^[1] CAS Number: 13122-52-6^[1] Molecular Weight: 116.16 g/mol ^[1]

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **4-Methoxypentan-2-one**. Please note that while spectral data for this compound are cataloged in databases such as SpectraBase, direct public access to comprehensive peak lists can be limited.^[1] The data presented here is compiled from available sources and predictive models.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	Data not available

Table 2: ^{13}C NMR Spectroscopic Data

While a specific peak list is not publicly available, the existence of a ^{13}C NMR spectrum is noted in spectral databases.[\[1\]](#)

Chemical Shift (ppm)	Assignment
Data not available	Data not available

Table 3: IR Spectroscopic Data

An FTIR spectrum of **4-Methoxypentan-2-one** has been recorded.[\[1\]](#) Key absorptions characteristic of its functional groups are expected in the following regions:

Wavenumber (cm^{-1})	Functional Group	Vibrational Mode
~1715	C=O (Ketone)	Stretching
~2950-2850	C-H (Alkyl)	Stretching
~1100	C-O (Ether)	Stretching

Table 4: Mass Spectrometry Data

A GC-MS spectrum is available for **4-Methoxypentan-2-one**.[\[1\]](#) Expected key fragments are listed below.

m/z Ratio	Proposed Fragment
116	$[M]^+$ (Molecular Ion)
101	$[M - CH_3]^+$
85	$[M - OCH_3]^+$
73	$[CH(OCH_3)CH_3]^+$
58	$[CH_2C(O)CH_3]^+$
43	$[C(O)CH_3]^+$

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited. These protocols represent standard practices in the field for the analysis of small organic molecules like **4-Methoxypentan-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** A sample of 5-10 mg of **4-Methoxypentan-2-one** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (0 ppm).
- **Instrumentation:** The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for 1H NMR.
- **Data Acquisition:** For 1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal-to-noise.

- **Data Processing:** The acquired FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal. Integration of the peaks in the ^1H NMR spectrum provides the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:** For a liquid sample like **4-Methoxypentan-2-one**, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and a film cast on a CsI plate.^[1]
- **Instrumentation:** The prepared sample is placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the empty spectrometer (or the salt plates/solvent) is first recorded. The sample spectrum is then acquired. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light absorbed at each frequency.
- **Data Processing:** The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}). The background is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

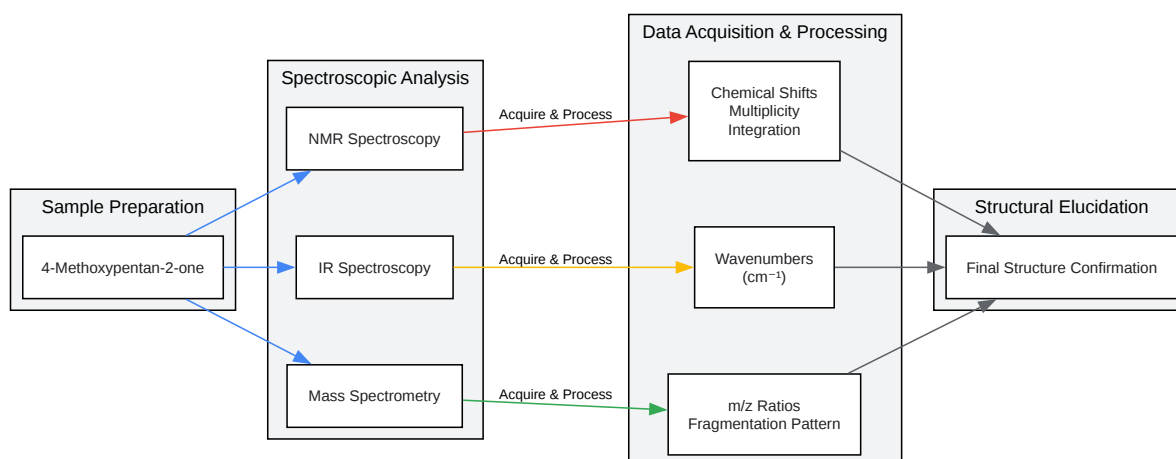
Methodology:

- **Sample Introduction:** For a volatile compound like **4-Methoxypentan-2-one**, Gas Chromatography (GC) is an ideal method for sample introduction (GC-MS).^[1] A dilute solution of the sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.

- **Ionization:** As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. A common method for small molecules is Electron Ionization (EI), where the sample is bombarded with a high-energy electron beam, causing the formation of a molecular ion and characteristic fragment ions.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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References

- 1. 4-Methoxypentan-2-one | C₆H₁₂O₂ | CID 12723433 - PubChem [pubchem.ncbi.nlm.nih.gov]
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